Cas no 2228902-97-2 (3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine)
3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine
- EN300-1995742
- 2228902-97-2
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- Inchi: 1S/C11H15ClN2/c1-6-4-7(5-8(12)14-6)9-10(13)11(9,2)3/h4-5,9-10H,13H2,1-3H3
- InChI Key: PBJUOEBRFPIAMJ-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C)=N1)C1C(C1(C)C)N
Computed Properties
- Exact Mass: 210.0923762g/mol
- Monoisotopic Mass: 210.0923762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38.9Ų
3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1995742-0.05g |
3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2228902-97-2 | 0.05g |
$1440.0 | 2023-09-16 | ||
| Enamine | EN300-1995742-0.1g |
3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2228902-97-2 | 0.1g |
$1508.0 | 2023-09-16 | ||
| Enamine | EN300-1995742-0.25g |
3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2228902-97-2 | 0.25g |
$1577.0 | 2023-09-16 | ||
| Enamine | EN300-1995742-0.5g |
3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2228902-97-2 | 0.5g |
$1646.0 | 2023-09-16 | ||
| Enamine | EN300-1995742-1.0g |
3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2228902-97-2 | 1g |
$1714.0 | 2023-06-02 | ||
| Enamine | EN300-1995742-2.5g |
3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2228902-97-2 | 2.5g |
$3362.0 | 2023-09-16 | ||
| Enamine | EN300-1995742-5.0g |
3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2228902-97-2 | 5g |
$4972.0 | 2023-06-02 | ||
| Enamine | EN300-1995742-10.0g |
3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2228902-97-2 | 10g |
$7373.0 | 2023-06-02 | ||
| Enamine | EN300-1995742-1g |
3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2228902-97-2 | 1g |
$1714.0 | 2023-09-16 | ||
| Enamine | EN300-1995742-5g |
3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine |
2228902-97-2 | 5g |
$4972.0 | 2023-09-16 |
3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine
3-(2-Chloro-6-Methylpyridin-4-Yl)-2,2-Dimethylcyclopropan-1-Amine: A Comprehensive Overview
The compound with CAS No. 2228902-97-2, commonly referred to as 3-(2-chloro-6-methylpyridin-4-yl)-2,2-dimethylcyclopropan-1-amine, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of a pyridine ring, a cyclopropane moiety, and an amine group, which collectively contribute to its distinct chemical properties and reactivity.
3-(2-Chloro-6-Methylpyridin-4-Yl)-2,2-Dimethylcyclopropan-1-Amine belongs to the class of heterocyclic compounds, specifically those containing pyridine derivatives. The pyridine ring is a six-membered aromatic structure with one nitrogen atom, which imparts strong electron-withdrawing effects due to the electronegativity of nitrogen. This effect is further modulated by the substituents attached to the pyridine ring: a chlorine atom at position 2 and a methyl group at position 6. These substituents not only influence the electronic properties of the molecule but also play a crucial role in determining its stereochemistry and reactivity.
The cyclopropane moiety in 3-(2-Chloro-6-Methylpyridin-4-Yl)-2,2-Dimethylcyclopropan-1-Amine is another key structural feature. Cyclopropane rings are known for their high ring strain due to the 60-degree bond angles, which deviate significantly from the ideal tetrahedral geometry. This strain makes cyclopropane-containing compounds highly reactive and prone to undergoing various types of ring-opening reactions. In this compound, the cyclopropane ring is further substituted with two methyl groups at position 1 and an amine group at position 3. These substituents can influence the stability and reactivity of the cyclopropane ring.
Recent studies have highlighted the potential of 3-(Chloro-Methylpyridinyl)-Cyclopropylamine derivatives in drug discovery and development. The combination of a pyridine ring and a cyclopropane moiety provides a versatile platform for designing molecules with diverse biological activities. For instance, researchers have explored the use of this compound as a building block for synthesizing bioactive molecules with potential applications in treating various diseases.
In terms of synthesis, 3-(Chloro-Methylpyridinyl)-Cyclopropylamine can be prepared through a variety of methods, including nucleophilic substitution reactions, coupling reactions, and cyclization processes. The choice of synthetic route depends on the availability of starting materials and the desired stereochemical outcome. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched samples of this compound, which are valuable for studying its stereochemical properties.
The chemical stability of 3-(Chloro-Methylpyridinyl)-Cyclopropylamine has been extensively studied under various conditions. The molecule exhibits moderate stability under neutral conditions but tends to undergo decomposition in strongly acidic or basic environments due to the labile nature of the amine group and the strained cyclopropane ring. These findings are critical for determining its suitability in different chemical processes and applications.
From an environmental perspective, understanding the fate and behavior of 3-(Chloro-Methylpyridinyl)-Cyclopropylamine in natural systems is essential for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is needed to fully understand its persistence and toxicity in different environmental compartments.
In conclusion, 3-(Chloro-Methylpyridinyl)-Cyclopropylamine (CAS No. 2228902-97-2) is a structurally intriguing compound with promising applications in chemistry and pharmacology. Its unique combination of functional groups provides opportunities for designing novel molecules with diverse biological activities. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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